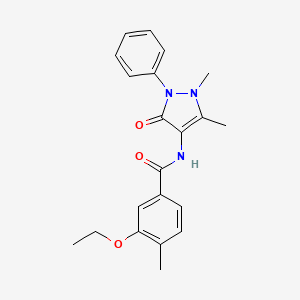![molecular formula C13H25NO2 B7659932 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane](/img/structure/B7659932.png)
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2-Diethoxyethyl)-6-azaspiro[34]octane is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where the two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane typically involves the reaction of a suitable azaspiro precursor with 2,2-diethoxyethanol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon or the ethoxy groups, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific mechanical or electronic properties.
Biology: It is studied for its interactions with biological macromolecules, which could lead to new insights into enzyme mechanisms or receptor binding.
Mecanismo De Acción
The mechanism of action of 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different functional groups.
2-Azabicyclo[3.2.1]octane: A bicyclic compound with a nitrogen atom in the ring, used in various synthetic applications.
Uniqueness
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane is unique due to its specific combination of a spirocyclic core and diethoxyethyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
6-(2,2-diethoxyethyl)-6-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-3-15-12(16-4-2)10-14-9-8-13(11-14)6-5-7-13/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCSXDWYNOTNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCC2(C1)CCC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-cyanophenyl)pyrazol-3-yl]-3-(2,5-difluorophenyl)propanamide](/img/structure/B7659853.png)
![N-[1-[5-(4-fluorophenyl)-1,3-oxazole-4-carbonyl]piperidin-3-yl]acetamide](/img/structure/B7659859.png)
![4-[2-(1,3-Dioxolan-2-yl)ethyl]-2-(3-fluorophenyl)morpholine](/img/structure/B7659864.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-2-(phenoxymethyl)pyrrolidine](/img/structure/B7659870.png)
![N-[2-[(1-ethylpiperidin-4-yl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7659885.png)
![(2,3-Dimethylmorpholin-4-yl)-[5-(4-fluorophenyl)-1,3-oxazol-4-yl]methanone](/img/structure/B7659889.png)
![N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]-3-(4-methylphenyl)propanamide](/img/structure/B7659899.png)
![2-(1,3-dioxolan-2-yl)-N-methyl-N-[(4-methylcyclohexyl)methyl]ethanamine](/img/structure/B7659906.png)
![N-[1-(6-methylsulfanylpyrazin-2-yl)piperidin-4-yl]benzamide](/img/structure/B7659907.png)
![N-[(6-methoxypyridin-2-yl)methyl]-6-methylsulfanylpyrazin-2-amine](/img/structure/B7659909.png)
![Furan-3-yl-[4-(6-methylsulfanylpyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B7659915.png)
![2-methyl-N-[1-(6-methylsulfanylpyrazin-2-yl)piperidin-3-yl]propanamide](/img/structure/B7659917.png)
![N-[2-[2-(4-fluorophenyl)propan-2-ylamino]-2-oxoethyl]thiophene-3-carboxamide](/img/structure/B7659924.png)
